molecular formula C₁₄H₁₉FO₉ B1140124 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose CAS No. 183506-73-2

1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose

Cat. No. B1140124
CAS RN: 183506-73-2
M. Wt: 350.29
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds closely related to 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose involves multi-step chemical processes, including acetylation, fluorination, and galactopyranoside formation. For instance, methyl 2,4-di-O-acetyl-3-deoxy-3-fluoro-beta-D-galactopyranoside is synthesized through sequential tritylation, acetylation, and detritylation processes (Kováč & Glaudemans, 1985). Another synthesis approach involves the condensation of methyl 2,3-di-O-benzyl-4-deoxy-4-fluoro-β-D-galactopyranoside with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, yielding β-linked products confirmed by C NMR spectroscopy (Kováč & Glaudemans, 1984).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside, reveals crystals are triclinic with space group P1. The sugars in these molecules adopt chair conformations, highlighting the influence of fluorination on molecular geometry (Srikrishnan & An, 1988).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often include glycosylation processes to extend oligosaccharide chains, demonstrating the compound's reactivity and utility in synthesizing more complex sugar structures. These reactions are typically carried out using glycosyl donors and promoters like mercuric cyanide or silver triflate to achieve the desired stereochemistry (Kováč & Glaudemans, 1985).

Physical Properties Analysis

The physical properties of similar compounds, such as crystal structure and density, are crucial for understanding the material's behavior under different conditions. For example, the crystal structure and chair conformation of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside provide insights into the compound's stability and potential interactions (Srikrishnan & An, 1988).

Scientific Research Applications

  • Role in Synthesis of Phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside : A key intermediate in the synthesis of phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside, which is used to study the inhibitory activities of α-2-L-fucosyl transferase (Srikrishnan & An, 1988).

  • Preparation of Anomers Based on Anomerization and Kinetic Acetylation : Research on the preparation of α and β anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose, which is closely related to 1,2,3,6-Tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose, demonstrated an interesting anomerization phenomenon and its impact on the configuration of resulting acetates (Liu et al., 2005).

  • Synthesis and Characterization for Drug Substance Impurity Standards : Used in the synthesis and NMR characterization of epimeric 4-deoxy-4-fluoro carbohydrates, which are important in confirming the stereoselectivity of key fluorination steps in drug synthesis (Subotkowski et al., 2011).

  • Synthesis of Methyl Glycosides in Oligosaccharides : The compound is instrumental in the synthesis of methyl glycosides of various linked D-galacto-oligosaccharides, which are significant in studying carbohydrate chemistry and potential therapeutic applications (Kováč & Glaudemans, 1985).

  • NMR Spectroscopy for Oligosaccharide Analysis : Used in studying the 13C NMR spectra of methyl deoxyfluoro-β-D-galactopyranosides and their derivatives, providing insights into the interpretation of NMR spectra of related substances, essential in biochemical research (Ková & Glaudemans, 1983).

  • Development of Fluorinated Analogs of Biochemical Compounds : Involved in the synthesis of specifically fluorinated methyl β-glycosides, demonstrating the importance of fluorine substitution in biochemical research (Kováč & Glaudemans, 1984).

properties

IUPAC Name

[(2R,3S,4R,5R)-4,5,6-triacetyloxy-3-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(15)12(21-7(2)17)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGJKBANJUBLLX-RRYROLNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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